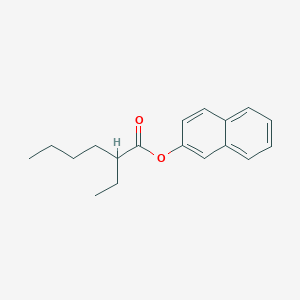
2-Naphthyl 2-ethylhexanoate
Descripción
2-Ethylhexanoic acid (2-EHA) derivatives, including metal salts and esters, are pivotal in industrial chemistry due to their catalytic, lubricant, and stabilizing properties . This article compares key 2-ethylhexanoate derivatives, focusing on their applications, physicochemical properties, and market trends.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
naphthalen-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C18H22O2/c1-3-5-8-14(4-2)18(19)20-17-12-11-15-9-6-7-10-16(15)13-17/h6-7,9-14H,3-5,8H2,1-2H3 |
Clave InChI |
VMIILUXKVMZUOB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCCCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Metal 2-Ethylhexanoate Salts
Metal salts of 2-EHA are widely used as catalysts, driers, and precursors in material synthesis.
Table 1: Key Metal 2-Ethylhexanoates
Key Trends :
- Catalytic Efficiency : Tin and cobalt salts are preferred for polymerization and oxidation reactions, respectively, due to their redox activity .
- Market Growth: Rare earth 2-ethylhexanoates (e.g., cerium) are projected to grow at 8.2% CAGR (2025–2033), driven by green energy demand .
Esters of 2-Ethylhexanoic Acid
Esters of 2-EHA, such as 2-ethylhexyl 2-ethylhexanoate, are used in lubricants and plasticizers.
Performance Insights :
- Lubricants: 2-Ethylhexanoate-based ionic liquids (e.g., 2-hydroxyethylammonium 2-ethylhexanoate) show superior tribological performance in steel-steel contacts .
Industrial and Environmental Impact
- Coatings Sector : Cobalt and zirconium salts dominate solvent-borne alkyd formulations, with zirconium offering higher thermal stability .
- Environmental Concerns: Tin and antimony derivatives (e.g., antimony tris(2-ethylhexanoate)) face scrutiny due to toxicity, driving R&D into rare earth alternatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-naphthyl 2-ethylhexanoate, and what reaction conditions influence yield?
- Methodological Answer : The esterification of 2-ethylhexanoic acid with 2-naphthol is a common approach, typically using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Reaction temperature (80–120°C) and solvent choice (toluene or dichloromethane) critically affect yield. For example, elevated temperatures improve reaction kinetics but may increase side products like naphthyl ethers. Monitoring via TLC or HPLC is recommended to track progress .
Q. How can researchers purify this compound, and what solubility properties should guide solvent selection?
- Methodological Answer : Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, hexane:ethyl acetate gradient) is effective. Solubility data for analogous naphthyl esters (e.g., 2-naphthyl isocyanide in ethanol/acetone ) suggest polar aprotic solvents (e.g., acetone) enhance dissolution. Recrystallization from hexane at low temperatures (−20°C) may improve purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm ester linkage via carbonyl carbon (~170 ppm) and naphthyl aromatic protons (7.2–8.5 ppm).
- FTIR : Ester C=O stretch (~1740 cm⁻¹) and naphthyl C-H bending (750–850 cm⁻¹).
- GC-MS : Verify molecular ion peak (expected m/z: ~272 for C₁₈H₂₂O₂) and fragmentation patterns .
Advanced Research Questions
Q. What factors contribute to the thermal stability of this compound, and how can decomposition pathways be mitigated?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C, with major mass loss from ester cleavage. Stabilizers like hindered phenols (e.g., BHT) at 0.1–0.5 wt% reduce oxidative degradation. Comparative studies with calcium 2-ethylhexanoate (stable up to 250°C ) suggest alkyl chain length impacts stability .
Q. How does this compound interact in polymer catalyst systems, and what kinetic parameters govern its efficacy?
- Methodological Answer : As a tin-free catalyst alternative, it may accelerate polyurethane curing via nucleophilic acyl substitution. Kinetic studies (e.g., DSC monitoring of exotherms) show reaction rate constants (k) depend on concentration (0.5–2.0 wt%) and temperature (Arrhenius activation energy ~50 kJ/mol). Compare with stannous octoate (k = 2× faster but toxic ) .
Q. What contradictions exist in ecotoxicological data for this compound, and how can they be resolved methodologically?
- Methodological Answer : Discrepancies arise from read-across predictions (e.g., using 2-ethylhexanoic acid as a surrogate ). In vitro assays (e.g., Daphnia magna LC₅₀) show higher toxicity (LC₅₀ = 10 mg/L) than computational QSAR models (predicted LC₅₀ = 50 mg/L). Resolve via species-specific testing and metabolite analysis (HPLC-MS/MS) to identify hydrolyzed products .
Q. How can researchers design experiments to assess the compound’s photodegradation in environmental matrices?
- Methodological Answer : Simulate UV exposure (λ = 290–400 nm) in aqueous/organic phases, tracking degradation via HPLC-UV. Quenching studies with radical scavengers (e.g., NaN₃ for singlet oxygen) identify dominant pathways. Compare with 2-ethylhexyl phthalate photolysis (t½ = 24–48 hrs ) to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


